1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL
Description
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is a tertiary alcohol featuring two 4-methoxyphenyl groups attached to a propargyl alcohol backbone (C≡C-CH(OH)-). For example, bis(4-methoxyphenyl)-substituted cyclobutanes () and vinyl derivatives () highlight the influence of substituent positioning and functional groups on stability and fragmentation patterns .
Properties
CAS No. |
101789-81-5 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3 |
InChI Key |
DTIKVCDPRYGIFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .
Comparison with Similar Compounds
Cyclobutane Derivatives with Bis(4-methoxyphenyl) Groups
Example Compounds :
- (1a,2b,3b,4a)-1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6d)
- (1a,2a,3b,4b)-1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6e)
Key Findings :
- Molecular Weight : Both compounds share a molecular ion (M⁺·) at m/z 296, confirming identical molecular formulas (C₁₈H₂₀O₂). Differences in stereochemistry (e.g., axial vs. equatorial methyl groups) significantly alter fragmentation pathways. For instance, 6d shows prominent fragments at m/z 175 ([M-CH₃-C₇H₈O]⁺) and 121 ([M-C₁₂H₁₅O]⁺), whereas 6e exhibits a dominant fragment at m/z 148 ([M-C₁₀H₁₂O]⁺) .
- Stability : The relative abundance of M⁺· varies (1.2% for 6d vs. 0.5% for 6e), indicating that substituent positioning affects thermal stability during mass spectrometry .
Comparison with Target Compound :
Unlike the rigid cyclobutane core, 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL’s flexible alkyne-alcohol structure may enhance reactivity in nucleophilic additions or cycloadditions.
Diaryl Disulfides and Benzamide Derivatives
Example Compounds :
Key Findings :
- Functional Groups: The disulfide (S–S) and benzamide (CONH–) groups confer distinct biochemical properties.
- Synthesis : Disulfides are often commercially sourced (e.g., Sigma-Aldrich), whereas benzamides require multi-step synthesis .
Comparison with Target Compound :
The propargyl alcohol group in this compound may offer orthogonal reactivity compared to disulfides, enabling applications in metal-catalyzed coupling reactions.
Vinyl and Ethyne-Linked Derivatives
Key Findings :
- Synthesis : Formed via a Stille coupling reaction between 1,2-bis(4-methoxyphenyl)ethyne and an indole precursor, yielding a 94:6 E/Z isomer ratio .
- Applications : Such conjugated systems are relevant in optoelectronics due to extended π-systems.
Comparison with Target Compound :
The alkyne group in this compound could similarly participate in cross-coupling reactions but lacks the extended conjugation seen in 3g.
Carbamate and Diamine Derivatives
Example Compounds :
Key Findings :
- Functional Groups : The carbamate (–OCONH–) and diamine (–NH₂) groups influence solubility and biological activity. For example, diamines may serve as chiral ligands in asymmetric catalysis .
- Molecular Weight : The diamine derivative (C₁₉H₂₆N₂O₂) has a molecular weight of 314.42 g/mol, heavier than the target compound due to additional methyl and amine groups .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Sonogashira coupling, to introduce the alkyne moiety. Starting materials like 4-methoxyphenyl Grignard reagents or aryl halides may react with propargyl alcohol derivatives under palladium catalysis. Key parameters include inert atmosphere (N₂/Ar), temperature control (60–100°C), and solvent selection (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Similar protocols for bis(4-methoxyphenyl) compounds are described in Stille coupling and substitution reactions .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methoxy (-OCH₃), alkyne (C≡CH), and hydroxyl (-OH) groups. IR spectroscopy confirms the presence of O-H (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline samples, X-ray crystallography (as in ) provides unambiguous structural confirmation .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound when scaling up synthesis?
- Methodological Answer : Scale-up challenges include maintaining reaction efficiency and minimizing side products. Strategies:
- Catalyst optimization : Increase Pd(PPh₃)₄ loading (0.5–2 mol%) to offset slower kinetics.
- Solvent selection : Use high-boiling solvents (e.g., toluene) for reflux conditions.
- Workup refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for bulk purification. highlights reflux and filtration for similar compounds .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict thermal stability. Molecular dynamics simulations model solvent interactions (e.g., hydrolysis susceptibility of the alkyne). Docking studies (if bioactive) assess interactions with biological targets. These methods guide experimental design, such as selecting inert solvents or stabilizing labile groups .
Q. What analytical approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer : For ambiguous NMR signals:
- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns proton-carbon correlations.
- Variable-temperature NMR : Identifies dynamic processes (e.g., hydroxyl proton exchange).
- X-ray diffraction : Resolves structural ambiguities, as demonstrated in for a related compound .
Q. How do steric/electronic effects of 4-methoxyphenyl groups influence reactivity in derivatization?
- Methodological Answer : The electron-donating methoxy group activates the aryl ring for electrophilic substitution but introduces steric hindrance. For example, the para-methoxy group directs reactions to the meta position, while steric bulk may slow alkyne functionalization (e.g., Huisgen cycloaddition). Comparative studies with non-methoxy analogs (e.g., ’s disulfide derivatives) reveal these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
